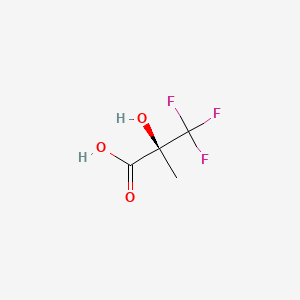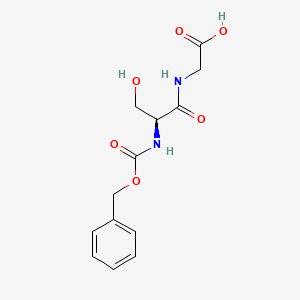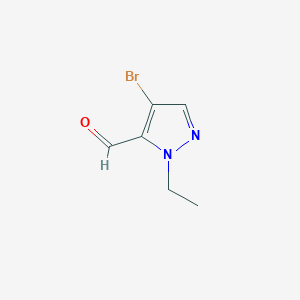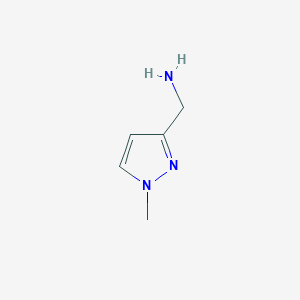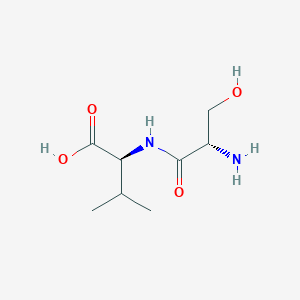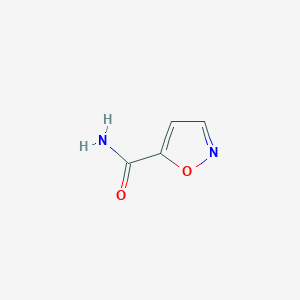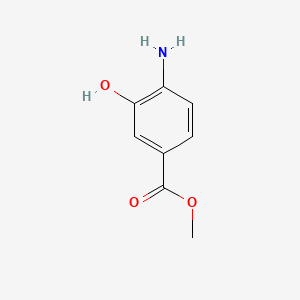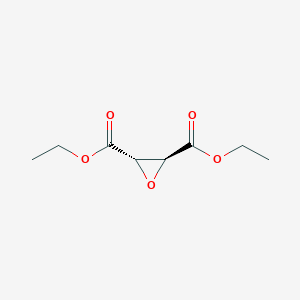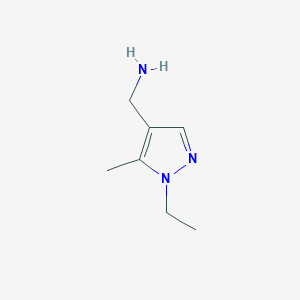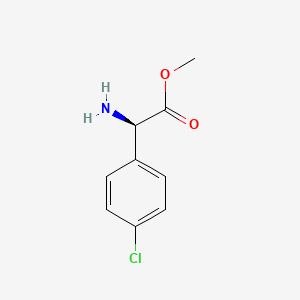
(R)-Methyl-2-Amino-2-(4-Chlorphenyl)acetat
Übersicht
Beschreibung
®-Methyl 2-amino-2-(4-chlorophenyl)acetate is a chiral compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is an ester derivative of 2-amino-2-(4-chlorophenyl)acetic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-amino-2-(4-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins, thereby modulating their activity and influencing downstream cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation and other immune responses .
Result of Action
Similar compounds have been reported to have a range of effects, including anti-inflammatory and antimicrobial activities .
Biochemische Analyse
Biochemical Properties
®-Methyl 2-amino-2-(4-chlorophenyl)acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups. The compound’s interaction with these enzymes can influence the rate of biochemical reactions and the overall metabolic flux within cells. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting gene expression, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can alter the production of proteins involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness in biochemical assays and cellular studies. It has been observed that ®-Methyl 2-amino-2-(4-chlorophenyl)acetate remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
®-Methyl 2-amino-2-(4-chlorophenyl)acetate is involved in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of amino acids into neurotransmitters and other bioactive compounds. The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. Once inside the cell, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate may be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate typically involves the esterification of ®-2-amino-2-(4-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .
Types of Reactions:
Oxidation: ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino esters.
Vergleich Mit ähnlichen Verbindungen
- Methyl ®-2-amino-2-(4-bromophenyl)acetate
- Methyl ®-2-amino-2-(4-fluorophenyl)acetate
- Methyl ®-2-amino-2-(4-methoxyphenyl)acetate
Comparison: ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific pharmacological activities. Compared to its bromine, fluorine, and methoxy analogs, the chlorine derivative often exhibits different reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTDMEYWXSRG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427718 | |
| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-43-1 | |
| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43189-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


